3-Methyl-2-pentanol
3-Methyl-2-pentanol
3-methyl-2-pentanol is a secondary alcohol that is 3-methylpentane substituted at position 2 by a hydroxy group. It has a role as a plant metabolite, a biomarker and a human xenobiotic metabolite.
3-Methylpentan-2-ol belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Outside of the human body, 3-methylpentan-2-ol can be found in tea. This makes 3-methylpentan-2-ol a potential biomarker for the consumption of this food product.
3-Methylpentan-2-ol belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Outside of the human body, 3-methylpentan-2-ol can be found in tea. This makes 3-methylpentan-2-ol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
565-60-6
VCID:
VC20843560
InChI:
InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3
SMILES:
CCC(C)C(C)O
Molecular Formula:
C6H14O
Molecular Weight:
102.17 g/mol
3-Methyl-2-pentanol
CAS No.: 565-60-6
Cat. No.: VC20843560
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-methyl-2-pentanol is a secondary alcohol that is 3-methylpentane substituted at position 2 by a hydroxy group. It has a role as a plant metabolite, a biomarker and a human xenobiotic metabolite. 3-Methylpentan-2-ol belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Outside of the human body, 3-methylpentan-2-ol can be found in tea. This makes 3-methylpentan-2-ol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 565-60-6 |
| Molecular Formula | C6H14O |
| Molecular Weight | 102.17 g/mol |
| IUPAC Name | 3-methylpentan-2-ol |
| Standard InChI | InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3 |
| Standard InChI Key | ZXNBBWHRUSXUFZ-UHFFFAOYSA-N |
| SMILES | CCC(C)C(C)O |
| Canonical SMILES | CCC(C)C(C)O |
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